6-benzyl-2-[4-(dipropylsulfamoyl)benzamido]-N-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide
Description
This compound features a thieno[2,3-c]pyridine core fused with a benzamide moiety substituted with a dipropylsulfamoyl group and a benzyl side chain. The structure is characterized by:
- Dipropylsulfamoyl group: A sulfonamide derivative with two propyl chains, likely enhancing hydrophobic interactions in binding pockets compared to smaller alkyl variants (e.g., dimethylsulfamoyl) .
Synthetic routes for such compounds typically involve condensation reactions, as seen in analogous thienopyridine derivatives (e.g., reflux with sodium acetate in acetic anhydride) . Characterization relies on NMR, IR, and mass spectrometry, with key spectral markers including CN stretches (~2,220 cm⁻¹ in IR) and aromatic proton shifts in $ ^1H $-NMR .
Properties
IUPAC Name |
6-benzyl-2-[[4-(dipropylsulfamoyl)benzoyl]amino]-N-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36N4O4S2/c1-4-16-33(17-5-2)39(36,37)23-13-11-22(12-14-23)27(34)31-29-26(28(35)30-3)24-15-18-32(20-25(24)38-29)19-21-9-7-6-8-10-21/h6-14H,4-5,15-20H2,1-3H3,(H,30,35)(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSNFPGRNUWEBRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-benzyl-2-[4-(dipropylsulfamoyl)benzamido]-N-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide typically involves multiple steps, including the formation of the thieno[2,3-c]pyridine core, the introduction of the benzyl group, and the attachment of the dipropylsulfamoyl benzamido moiety. Common synthetic routes may involve:
Formation of the Thieno[2,3-c]pyridine Core: This step often involves the cyclization of appropriate precursors under specific conditions.
Introduction of the Benzyl Group: This can be achieved through benzylation reactions using benzyl halides and suitable bases.
Attachment of the Dipropylsulfamoyl Benzamido Moiety: This step may involve amide bond formation using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-benzyl-2-[4-(dipropylsulfamoyl)benzamido]-N-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl and thieno[2,3-c]pyridine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
6-benzyl-2-[4-(dipropylsulfamoyl)benzamido]-N-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound for drug discovery.
Medicine: It may exhibit pharmacological activities that could be explored for therapeutic purposes.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-benzyl-2-[4-(dipropylsulfamoyl)benzamido]-N-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
2.1. 2-[[4-(Dimethylsulfamoyl)benzoyl]amino]-N,6-dimethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
- Key Differences: Sulfamoyl substituents: Dimethyl vs. dipropyl groups. The dipropyl variant increases lipophilicity (predicted LogP: ~3.5 vs. ~2.8 for dimethyl) and may enhance membrane permeability . N6 substituent: Benzyl vs. methyl.
- Pharmacological Implications : Dipropylsulfamoyl’s larger alkyl chains could prolong metabolic half-life by resisting cytochrome P450 oxidation compared to dimethyl analogues .
2.2. Thiazolo[3,2-a]pyrimidine Derivatives (e.g., Compound 11a in )
- Core Structure: Replaces thieno[2,3-c]pyridine with a thiazolo-pyrimidine system, reducing aromaticity and altering electron distribution.
- Functional Groups: Incorporates cyano and furan moieties, which may enhance hydrogen bonding and π-stacking but reduce solubility .
- Activity : Such derivatives are often explored as antimicrobial agents, suggesting divergent therapeutic applications compared to the target compound’s likely enzyme inhibition profile .
2.3. Tetrahydrobenzo[b]thieno[2,3-d]pyrimidines ()
- Structural Features: A benzo-fused tetrahydrothienopyrimidine core, increasing rigidity and planarity.
Physicochemical and Pharmacokinetic Comparison
- Bulky substituents (e.g., benzyl) reduce solubility but improve target affinity and metabolic stability .
Biological Activity
6-benzyl-2-[4-(dipropylsulfamoyl)benzamido]-N-methyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide is a compound belonging to the thieno[2,3-c]pyridine class, which has garnered attention for its potential biological activities, particularly in cancer treatment. This article examines its biological activity, including anti-proliferative effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The compound's structure features a thieno[2,3-c]pyridine core with various substituents that contribute to its biological properties. The presence of the dipropylsulfamoyl group is particularly noteworthy as it may enhance solubility and bioavailability.
Biological Activity Overview
Research has indicated that thieno[2,3-c]pyridine derivatives exhibit significant anti-proliferative activity against various cancer cell lines. The following sections detail specific findings related to this compound's biological effects.
Anti-Proliferative Activity
- Cell Lines Tested : The compound has been evaluated against multiple cancer cell lines, notably MDA-MB-231 (triple-negative breast cancer) and HCT116 (colorectal cancer).
- Mechanism of Action :
Structure-Activity Relationship (SAR)
The effectiveness of thieno[2,3-c]pyridine derivatives often correlates with specific structural features:
- Substituents : Variations in the aromatic rings and the presence of functional groups like sulfamoyl enhance activity.
- IC50 Values : Some derivatives have shown IC50 values in the range of 25–50 nM against HCT116 and MDA-MB-231 cells . This level of potency indicates a strong potential for therapeutic application.
Case Studies
Several studies have highlighted the effectiveness of this compound:
-
Study on Anti-Cancer Properties : In a comparative study involving a library of thieno[2,3-c]pyridine analogues, compounds similar to 6-benzyl-2-[4-(dipropylsulfamoyl)benzamido]-N-methyl demonstrated over 85% inhibition of cell growth in both MDA-MB-231 and HCT116 cell lines .
Compound Cell Line % Inhibition IC50 (nM) 6-benzyl... MDA-MB-231 >85% 25–50 6-benzyl... HCT116 >85% 25–50 - Mechanistic Insights : Another study indicated that treatment with thieno[2,3-c]pyridines led to morphological changes in treated cells resembling those observed after PI-PLC knockdown . This supports the hypothesis that these compounds target lipid metabolism pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
